2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a nitro group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 5-isopropyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of 2-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The nitro group and thiadiazole ring play crucial roles in its biological activity, contributing to its ability to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-bromo-5-isopropyl-1,3,4-thiadiazole
Uniqueness
2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-6(2)11-15-16-12(21-11)14-10(18)8-4-3-7(17(19)20)5-9(8)13/h3-6H,1-2H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKLCGHDYKZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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